C24 Céramide

Vue d'ensemble

Description

La C24-Céraminde est un type de sphingolipide, qui est une classe de lipides contenant un squelette de bases sphingoïdes. Les céramides sont composées d'une sphingosine et d'un acide gras. La C24-Céraminde, en particulier, possède un acide gras à très longue chaîne avec 24 atomes de carbone. Ce composé joue un rôle crucial dans les processus cellulaires tels que l'apoptose, la différenciation cellulaire et la sénescence. On la trouve dans les membranes cellulaires et elle est impliquée dans les voies de signalisation qui régulent le comportement cellulaire .

Applications De Recherche Scientifique

C24-Ceramide has numerous scientific research applications across various fields:

Mécanisme D'action

Target of Action

C24 Ceramide, also known as Cer(d18:1/24:0), N-tetracosanoylsphingosine, or Lignoceric Ceramide, primarily targets Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma (PIP4K2C) . PIP4K2C is a regulator of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth, proliferation, and survival .

Mode of Action

C24 Ceramide interacts with its target, PIP4K2C, by directly binding to it . This binding facilitates the formation and activation of the mTOR complex , which in turn influences various cellular processes such as protein synthesis and cell proliferation .

Biochemical Pathways

C24 Ceramide plays a significant role in the de novo pathway of ceramides . It is synthesized by ceramide synthase 2 (CERS2), and its production affects length-specific ceramide production in tissues . The interaction of C24 Ceramide with PIP4K2C facilitates mTOR signaling activation, influencing various downstream effects such as cell proliferation and migration .

Pharmacokinetics

It is known that ceramides can be found in serum extracellular vesicles . The concentration of C24 Ceramide in these vesicles increases with age, suggesting that its bioavailability may be influenced by physiological factors .

Result of Action

The action of C24 Ceramide results in several molecular and cellular effects. It promotes cell proliferation and migration, particularly in the context of gallbladder cancer . Moreover, altered levels of C24 Ceramide might be a potential indication in tumor monitoring . It also plays a vital role in inducing cell death .

Action Environment

The action of C24 Ceramide can be influenced by various environmental factors. For instance, its miscibility with palmitoyl sphingomyelin in bilayer membranes is markedly influenced by the acyl chain composition in ceramides . Furthermore, the ceramide’s action can be influenced by the presence of other molecules in its environment. For example, C6-Ceramide, an analogue of natural ceramide, can compete with C24-Ceramide for PIP4K2C binding, thereby influencing the activation of mTOR signaling .

Analyse Biochimique

Biochemical Properties

C24 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized by ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids through a de novo pathway, a sphingomyelin (SM) hydrolysis pathway and a salvage pathway .

Cellular Effects

C24 Ceramide has significant effects on various types of cells and cellular processes. It induces time-dependent changes in membrane properties and membrane reorganization . In the context of aging, C24 Ceramide may contribute directly to cell non-autonomous aging . In cancer progression, C24 Ceramide promotes cell proliferation and migration .

Molecular Mechanism

C24 Ceramide exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Ceramide synthases (CerS) play a crucial role in the synthesis of C24 Ceramide . The molecular mechanism underlying ceramide synthesis by CerS enzymes involves a covalent acyl-enzyme intermediate .

Temporal Effects in Laboratory Settings

The effects of C24 Ceramide change over time in laboratory settings. It induces time-dependent changes in membrane properties . There is a significant increase in the average amount of C24 Ceramide in extracellular vesicles from older women compared to those from younger women .

Dosage Effects in Animal Models

The effects of C24 Ceramide vary with different dosages in animal models. Application of C24 Ceramide, but not C16 Ceramide or C24 Phosphatidylcholine, to ceramide kinase mutants rescues both neuronal polarity determination and lipid-raft density in the growth cone .

Metabolic Pathways

C24 Ceramide is involved in various metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids .

Transport and Distribution

C24 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .

Subcellular Localization

C24 Ceramide is localized in the endoplasmic reticulum where it is synthesized . The structures of ceramides found in mammals and yeast are illustrated. C16 ceramide and C24 ceramide with C24:0 or C24:1 FA exist ubiquitously in mammalian tissues, although the ratio of C16 ceramide to C24 ceramide varies among tissues .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La C24-Céraminde peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la condensation de la sphingosine avec un acide gras. La réaction nécessite généralement un catalyseur tel que la cérâmide synthase et se produit dans des conditions spécifiques pour garantir la formation correcte de la liaison céramide. La réaction peut être réalisée dans un solvant organique à des températures élevées pour faciliter le processus de condensation .

Méthodes de production industrielle

Dans les milieux industriels, la production de C24-Céraminde implique souvent l'utilisation de méthodes biotechnologiques. La fermentation microbienne et la synthèse enzymatique sont couramment utilisées pour produire des céramides à grande échelle. Ces méthodes sont préférées en raison de leur efficacité et de leur capacité à contrôler le processus de production afin d'obtenir des céramides de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La C24-Céraminde subit diverses réactions chimiques, notamment :

Oxydation : La C24-Céraminde peut être oxydée pour former du cérâmide-1-phosphate, qui est impliqué dans la signalisation cellulaire.

Réduction : Les réactions de réduction peuvent convertir les céramides en dihydrocéramides, qui ont des fonctions biologiques différentes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène pour l'oxydation, les réducteurs tels que le borohydrure de sodium pour la réduction et divers acides gras pour les réactions de substitution. Ces réactions se produisent généralement dans des conditions contrôlées, y compris des niveaux de pH et des températures spécifiques, pour garantir la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le cérâmide-1-phosphate, les dihydrocéramides et diverses céramides substituées. Chacun de ces produits a des fonctions biologiques distinctes et peut être utilisé dans différentes applications scientifiques .

Applications de la recherche scientifique

La C24-Céraminde a de nombreuses applications de recherche scientifique dans divers domaines :

Chimie : Elle est utilisée dans l'étude des membranes lipidiques et de leurs propriétés.

Biologie : La C24-Céraminde est étudiée pour son rôle dans la signalisation cellulaire, l'apoptose et la sénescence.

Médecine : Les céramides, y compris la C24-Céraminde, sont explorées pour leurs applications thérapeutiques potentielles.

Mécanisme d'action

La C24-Céraminde exerce ses effets par plusieurs mécanismes. Elle peut influencer les propriétés membranaires en induisant des changements dans la fluidité et l'organisation membranaire. De plus, la C24-Céraminde interagit avec des cibles moléculaires spécifiques, telles que les protéines kinases et les phosphatases, pour réguler les voies de signalisation impliquées dans l'apoptose et la différenciation cellulaire. Le composé peut également moduler l'activité des enzymes impliquées dans le métabolisme des lipides, influençant ainsi davantage les processus cellulaires .

Comparaison Avec Des Composés Similaires

La C24-Céraminde est unique en raison de son acide gras à très longue chaîne. Des composés similaires incluent :

C16-Céraminde : Contient une chaîne d'acide gras à 16 carbones et est associée à un dysfonctionnement métabolique et à un déclin de la fonction cardiaque.

C18-Céraminde : Contient une chaîne d'acide gras à 18 carbones et est liée aux maladies métaboliques et aux troubles de la peau.

C20-Céraminde : Contient une chaîne d'acide gras à 20 carbones et joue un rôle dans le maintien de la fonction de barrière cutanée.

Comparée à ces composés similaires, la C24-Céraminde est particulièrement importante pour son rôle dans la sénescence cellulaire et ses applications thérapeutiques potentielles dans le traitement des maladies liées à l'âge .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVOYPTFQEGPH-AUTSUKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34435-05-7 | |

| Record name | C24-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the significance of Cer(d18:1/24:0) in cardiovascular disease?

A1: While some ceramides are considered risk factors for cardiovascular disease, Cer(d18:1/24:0) has shown inconsistent results. Some studies associate higher ratios of other ceramides to Cer(d18:1/24:0) with increased cardiovascular risk [ [, , , , , , , , , ] ]. This suggests a potential protective role for Cer(d18:1/24:0) or a more nuanced interaction within the ceramide network. Further research is needed to clarify its precise role in cardiovascular health.

Q2: What is the role of Cer(d18:1/24:0) in metabolic disorders?

A5: Research suggests a complex role. While some studies associate Cer(d18:1/24:0) with improved metabolic response to metformin in women with polycystic ovary syndrome [ [] ], others demonstrate its decrease in liver cirrhosis with increasing severity of the disease [ [] ]. This highlights the need for further investigation to understand its role in different metabolic disorders.

Q3: How does Cer(d18:1/24:0) relate to inflammation?

A6: Findings suggest a potential anti-inflammatory role for Cer(d18:1/24:0). In ulcerative colitis, its levels were altered compared to healthy controls, indicating involvement in the inflammatory response [ [] ]. Additionally, CerS2, responsible for C22-24 ceramide synthesis, appears to play a role in regulating immune responses during airway inflammation, potentially impacting inflammatory pathways [ [] ].

Q4: How do levels of Cer(d18:1/24:0) change with aging?

A8: Studies in mice indicate that aging might lead to decreased levels of C22, C24:1, and C24 ceramides in gastric smooth muscle, potentially contributing to age-associated motility disorders [ [] ]. Further research is needed to determine the impact of aging on Cer(d18:1/24:0) levels in different tissues and its implications for human health.

Q5: What is the role of Ceramide Synthase 2 (CerS2) in relation to Cer(d18:1/24:0)?

A9: CerS2 is the enzyme primarily responsible for synthesizing very-long-chain ceramides, including Cer(d18:1/24:0) [ [, ] ]. Studies using CerS2-deficient mice have shown alterations in sphingolipid profiles, including a decrease in C24 ceramides, leading to various physiological effects [ [, , , ] ].

Q6: What are the common analytical methods used to measure Cer(d18:1/24:0)?

A10: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed to quantify Cer(d18:1/24:0) and other ceramides in various biological samples [ [, , , , , , , , , , , , , , , , , , , ] ]. This technique provides high sensitivity and specificity for measuring these lipids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

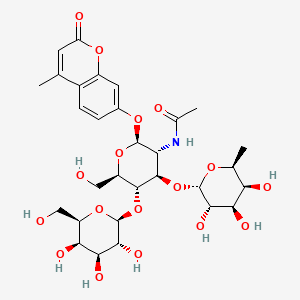

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

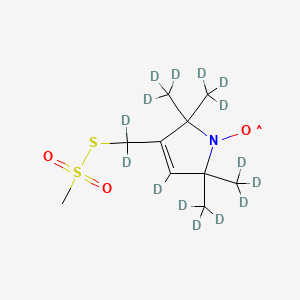

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)